molecular formula C11H15BrN2O3 B1487248 Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate CAS No. 2231674-16-9

Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate

Cat. No.: B1487248
CAS No.: 2231674-16-9
M. Wt: 303.15 g/mol
InChI Key: RXMNUTFZOISVOF-UHFFFAOYSA-N
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Description

Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a brominated hydroxypyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. The process may include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Hydroxylation: Addition of a hydroxyl group to the pyridine ring.

    Carbamoylation: Formation of the carbamate group by reacting the hydroxylated bromopyridine with tert-butyl carbamate under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and hydroxylation reactions, followed by carbamoylation using tert-butyl carbamate. The reactions would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalysts.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted pyridine derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving brominated and hydroxylated pyridines.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups could play a role in binding to these targets, while the carbamate group may influence the compound’s stability and solubility.

Comparison with Similar Compounds

    Tert-butyl ((5-chloro-6-hydroxypyridin-3-yl)methyl)carbamate: Similar structure with a chlorine atom instead of bromine.

    Tert-butyl ((5-fluoro-6-hydroxypyridin-3-yl)methyl)carbamate: Similar structure with a fluorine atom instead of bromine.

    Tert-butyl ((5-iodo-6-hydroxypyridin-3-yl)methyl)carbamate: Similar structure with an iodine atom instead of bromine.

Uniqueness: Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with molecular targets and its overall chemical behavior.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-6-oxo-1H-pyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(12)9(15)13-5-7/h4-5H,6H2,1-3H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMNUTFZOISVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CNC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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